molecular formula C13H5F12NOS B14627852 6H-1,3,5-Oxathiazine, 4-phenyl-2,2,6,6-tetrakis(trifluoromethyl)- CAS No. 57014-91-2

6H-1,3,5-Oxathiazine, 4-phenyl-2,2,6,6-tetrakis(trifluoromethyl)-

Cat. No.: B14627852
CAS No.: 57014-91-2
M. Wt: 451.23 g/mol
InChI Key: CHFIRGJENOXDKK-UHFFFAOYSA-N
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Description

6H-1,3,5-Oxathiazine, 4-phenyl-2,2,6,6-tetrakis(trifluoromethyl)-: is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a heterocyclic ring containing oxygen, sulfur, and nitrogen atoms, along with a phenyl group and multiple trifluoromethyl groups, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-1,3,5-Oxathiazine, 4-phenyl-2,2,6,6-tetrakis(trifluoromethyl)- typically involves the following steps:

    Formation of the Oxathiazine Ring: The oxathiazine ring can be synthesized through a cyclization reaction involving appropriate precursors containing oxygen, sulfur, and nitrogen atoms.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a substitution reaction using a phenylating agent.

    Addition of Trifluoromethyl Groups: The trifluoromethyl groups are added using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, altering its oxidation state.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 6H-1,3,5-Oxathiazine, 4-phenyl-2,2,6,6-tetrakis(trifluoromethyl)- is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study the interactions between heterocyclic compounds and biological molecules. Its trifluoromethyl groups may enhance its binding affinity to certain biological targets.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. Its unique structure may allow it to interact with specific enzymes or receptors, leading to the development of new drugs.

Industry

In industrial applications, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism by which 6H-1,3,5-Oxathiazine, 4-phenyl-2,2,6,6-tetrakis(trifluoromethyl)- exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The trifluoromethyl groups enhance its binding affinity, while the heterocyclic ring structure allows for specific interactions with target molecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6H-1,3,5-Oxathiazine, 4-phenyl-2,2,6,6-tetrakis(hydroxymethyl)
  • 6H-1,3,5-Oxathiazine, 4-phenyl-2,2,6,6-tetrakis(methyl)

Uniqueness

Compared to similar compounds, 6H-1,3,5-Oxathiazine, 4-phenyl-2,2,6,6-tetrakis(trifluoromethyl)- is unique due to the presence of multiple trifluoromethyl groups. These groups significantly influence its chemical reactivity, stability, and interactions with other molecules, making it a valuable compound for various scientific applications.

Properties

CAS No.

57014-91-2

Molecular Formula

C13H5F12NOS

Molecular Weight

451.23 g/mol

IUPAC Name

4-phenyl-2,2,6,6-tetrakis(trifluoromethyl)-1,3,5-oxathiazine

InChI

InChI=1S/C13H5F12NOS/c14-10(15,16)8(11(17,18)19)26-7(6-4-2-1-3-5-6)28-9(27-8,12(20,21)22)13(23,24)25/h1-5H

InChI Key

CHFIRGJENOXDKK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(OC(S2)(C(F)(F)F)C(F)(F)F)(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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